3,5-Diflluoro-4-(methylsulfanyl)benzoic acid
CAS No.: 1342067-97-3
Cat. No.: VC8231114
Molecular Formula: C8H6F2O2S
Molecular Weight: 204.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342067-97-3 |
|---|---|
| Molecular Formula | C8H6F2O2S |
| Molecular Weight | 204.2 g/mol |
| IUPAC Name | 3,5-difluoro-4-methylsulfanylbenzoic acid |
| Standard InChI | InChI=1S/C8H6F2O2S/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) |
| Standard InChI Key | GYAPCIJKGBZQRT-UHFFFAOYSA-N |
| SMILES | CSC1=C(C=C(C=C1F)C(=O)O)F |
| Canonical SMILES | CSC1=C(C=C(C=C1F)C(=O)O)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name of this compound is 3,5-difluoro-4-(methylsulfanyl)benzoic acid, reflecting its substitution pattern on the benzoic acid backbone. Its molecular structure comprises a benzene ring substituted with:
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Two fluorine atoms at positions 3 and 5,
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A methylsulfanyl (-S-CH₃) group at position 4,
The SMILES notation CSC1=C(C=C(C=C1F)C(=O)O)F and InChIKey GYAPCIJKGBZQRT-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Synthetic Routes
While direct synthesis protocols for 3,5-difluoro-4-(methylsulfanyl)benzoic acid are sparsely documented, analogous compounds suggest plausible pathways. A common strategy for fluorinated benzoic acids involves:
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Electrophilic Aromatic Substitution: Introducing fluorine atoms via halogenation reactions using agents like Selectfluor® or F₂ gas under controlled conditions .
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Nucleophilic Thioether Formation: The methylsulfanyl group is typically introduced through a thiol-alkylation reaction, where a thiolate anion reacts with methyl iodide .
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Oxidation of Side Chains: Carboxylic acid groups are often installed via oxidation of methyl or hydroxymethyl precursors using KMnO₄ or CrO₃ .
A modified procedure from Appiah et al. (2017) for related difluorobenzoates involves copper-catalyzed cyanation followed by hydrolysis, which could be adapted for this compound .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its polar carboxylic acid group and hydrophobic fluorine/sulfur substituents. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability under ambient conditions is inferred from its storage recommendations (2–8°C) .
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include:
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NMR Spectroscopy:
Applications in Research
Pharmaceutical Intermediate
Fluorinated benzoic acids are pivotal in drug design due to fluorine’s electronegativity and bioavailability-enhancing properties. The methylsulfanyl group may serve as a metabolically stable bioisostere for thioether-containing pharmacophores . For example, patent US7419991B2 highlights structurally similar oxadiazole-benzoic acid hybrids as kinase inhibitors .
Materials Science
The compound’s rigid aromatic core and electron-withdrawing groups make it a candidate for:
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, eye protection, lab coat |
| Storage | 2–8°C in airtight container |
| First Aid | Flush eyes/skin with water |
Comparative Analysis with Analogues
Structural Analogues
Comparing 3,5-difluoro-4-(methylsulfanyl)benzoic acid with related compounds reveals trends in reactivity and application:
Table 3: Comparison of Benzoic Acid Derivatives
| Compound | Substituents | Molecular Weight | Key Use |
|---|---|---|---|
| 3,5-Difluoro-4-methoxybenzoic acid | -OCH₃ at C4 | 202.1 g/mol | Photostabilizers |
| 4-Amino-3,5-difluorobenzoic acid | -NH₂ at C4 | 173.1 g/mol | Azobenzene synthesis |
| Target Compound | -S-CH₃ at C4 | 204.2 g/mol | Drug intermediates |
The methylsulfanyl group offers superior lipophilicity compared to methoxy or amino groups, potentially enhancing blood-brain barrier penetration in drug candidates .
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